

An In-depth Technical Guide to Butyzamide: A Novel Thrombopoietin Receptor Agonist

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Compound of Interest

Compound Name: Butyzamide

Cat. No.: B10857049

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Abstract

Butyzamide is a novel, orally active, small non-peptidyl molecule that functions as a potent agonist of the human thrombopoietin receptor (Mpl). By activating the Mpl signaling cascade, **Butyzamide** stimulates the proliferation and differentiation of megakaryocytes, leading to increased platelet production. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to **Butyzamide**. Detailed experimental protocols for cellular and in vivo assays are provided, along with visualizations of its signaling pathway and experimental workflows to support further research and development.

Chemical Structure and Physicochemical Properties

Butyzamide is a complex small molecule with the IUPAC name (E)-3-(2,6-dichloro-4-((4-(3-(1-(tert-butyl)-2-methoxyethyl)phenyl)thiazol-2-yl)carbamoyl)phenyl)-2-methylacrylic acid. Its chemical and physical properties are summarized in the table below.

Property	Value
IUPAC Name	(E)-3-(2,6-dichloro-4-((4-(3-(1-(tert-butyl)-2-methoxyethyl)phenyl)thiazol-2-yl)carbamoyl)phenyl)-2-methylacrylic acid
Molecular Formula	C ₂₉ H ₃₂ Cl ₂ N ₂ O ₅ S
Molecular Weight	591.55 g/mol
CAS Number	1110767-45-7
SMILES	<chem>CC(=C/c1cc(Cl)c(C(=O)Nc2nc(cs2)c3cccc(c3)C(C(C)(C)C)OC)c(Cl)c1)C(=O)O</chem>
Appearance	Solid
Solubility	Soluble in DMSO
Storage	Store at -20°C for the short term and -80°C for the long term.

Biological Activity and Mechanism of Action

Butyzamide is a selective agonist for the human thrombopoietin (TPO) receptor, Mpl[1][2]. Unlike endogenous TPO, **Butyzamide** is a non-peptidyl molecule, which may offer advantages in terms of oral bioavailability and reduced immunogenicity[1]. The binding of **Butyzamide** to Mpl activates downstream signaling pathways, primarily the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the mitogen-activated protein kinase (MAPK) pathways[2][3].

Mpl Receptor Activation

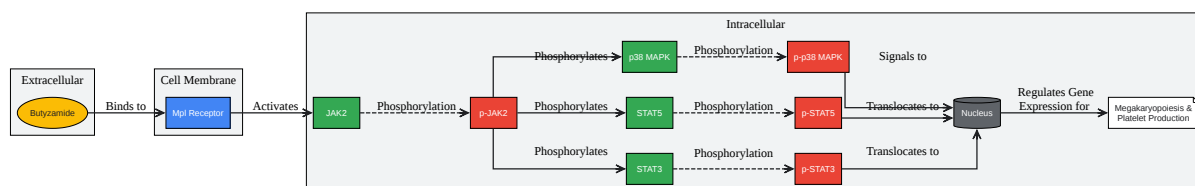
Butyzamide's activity is highly specific to human Mpl, with no observed activity on the murine Mpl receptor. This species-specificity has been attributed to the presence of a critical histidine residue in the transmembrane domain of human Mpl. Upon binding, **Butyzamide** is believed to induce a conformational change in the Mpl receptor, leading to its dimerization and the subsequent activation of intracellular signaling cascades.

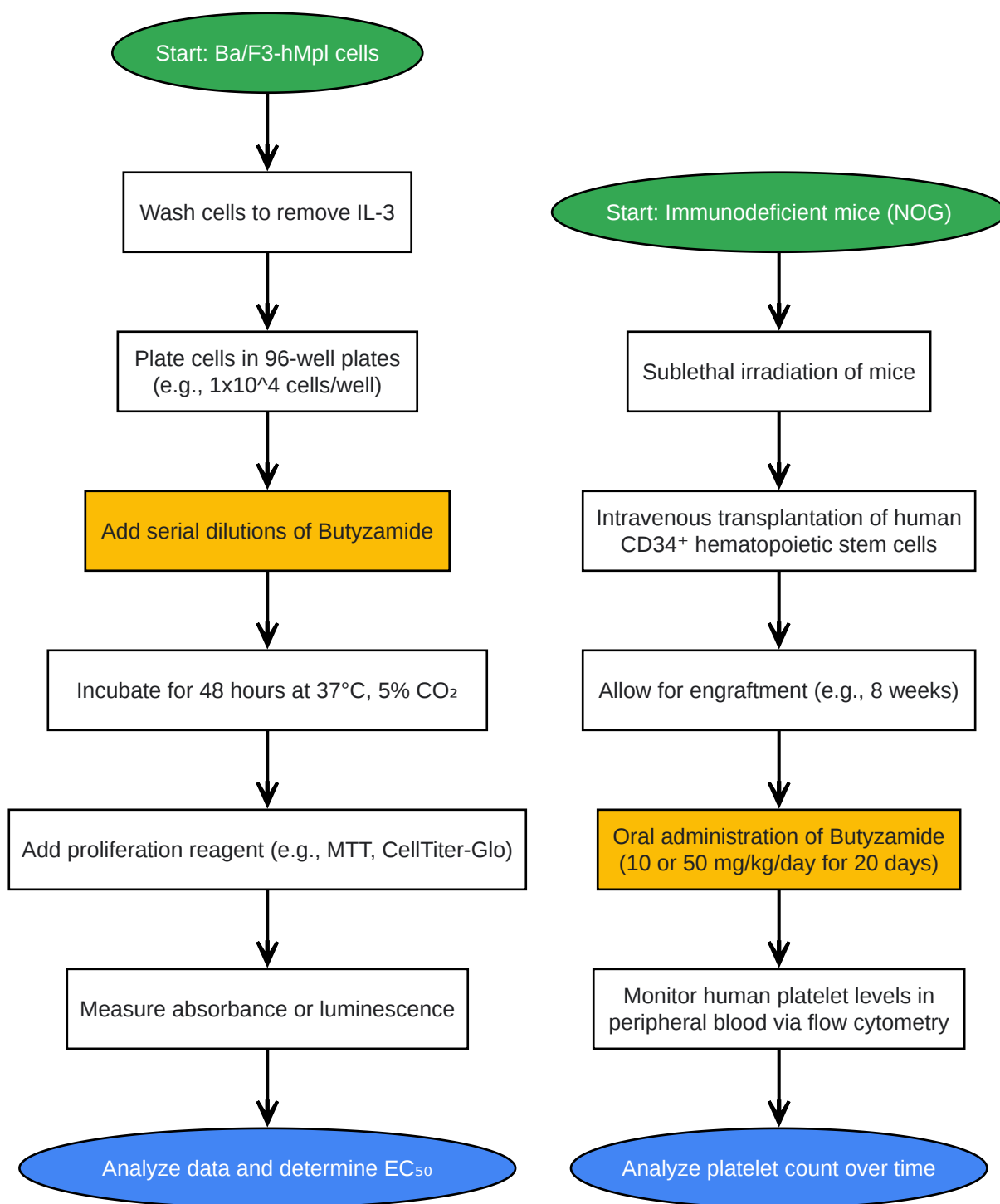
Downstream Signaling Pathways

The activation of Mpl by **Butyzamide** triggers the phosphorylation and activation of several key signaling proteins:

- **JAK2:** As a primary event, the Janus kinase 2 (JAK2) associated with the intracellular domain of Mpl is phosphorylated.
- **STAT3 and STAT5:** Activated JAK2 then phosphorylates Signal Transducer and Activator of Transcription 3 (STAT3) and STAT5. Phosphorylated STATs form dimers, translocate to the nucleus, and act as transcription factors to regulate the expression of genes involved in cell proliferation and differentiation.
- **MAPK (p38):** The MAPK signaling pathway is also activated, as evidenced by the phosphorylation of p38 MAPK. This pathway is known to be involved in various cellular processes, including proliferation, differentiation, and apoptosis.

The culmination of these signaling events is the stimulation of megakaryopoiesis, the process of megakaryocyte development and platelet production.





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References

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- 2. haematologica.org [haematologica.org]
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